Diphenidol Hydrochloride
Description
Historical Context and Development of Diphenidol (B1670726) Hydrochloride as a Pharmaceutical Agent
Diphenidol hydrochloride emerged as a pharmaceutical agent in the mid-20th century. patsnap.com Developed by Smith Kline & French Laboratories, its synthesis and potential utility were subjects of chemical and pharmacological investigation, with related patents filed as early as the 1940s and 1950s. ncats.iowikipedia.org The compound received its first approval in the United States in 1967. ncats.ionih.govnih.gov
Initially developed for its antiemetic (anti-nausea and vomiting) and antivertigo (anti-dizziness) properties, its primary indications were for the management of symptoms associated with Meniere's disease, labyrinthitis, and postoperative states. patsnap.comdrugbank.come-lactancia.org While it was once explored for antiarrhythmic properties, this use was deemed unwarranted due to central nervous system effects. e-lactancia.org Following its introduction, this compound saw widespread clinical use, particularly in Latin America and Asia. ncats.ionih.gov
Current Status and Research Landscape of this compound
This compound continues to be a subject of scientific inquiry, with research spanning pharmacokinetics, forensic toxicology, and the development of novel formulations. Although not commercially available in the U.S. or Canada, it remains a significant therapeutic agent in other parts of the world, such as Latin America and Asia. ncats.ioe-lactancia.org
Current research aims to uncover additional therapeutic roles and refine its application. patsnap.com Studies have investigated its pharmacokinetic profile, including its absorption, distribution, metabolism, and elimination. For instance, a 2023 study developed a gas chromatography-mass spectrometry (GC-MS) method to study its dynamic distribution and postmortem redistribution in rats, providing valuable data for forensic toxicology. nih.gov Another study utilized UPLC-MS/MS to investigate its pharmacokinetics in mouse plasma, determining a bioavailability of 19.9% and 23.56% for different oral doses. researchgate.net
Furthermore, research has explored the development of new delivery systems, such as prolonged-release oral compositions, to potentially improve its therapeutic profile. google.com There is also academic interest in synthesizing and evaluating derivatives of the diphenidol molecule as selective muscarinic acetylcholine (B1216132) (mACh) receptor antagonists, although these have not yet reached clinical trials. wikipedia.org
Table 1: Selected Research Findings on this compound
| Research Area | Key Findings |
| Pharmacokinetics (Rats) | The apparent distribution volume (Vd) was 68.72 L/kg. The elimination half-life was 9.58 hours. It is primarily metabolized in the liver and eliminated via the kidneys. nih.gov |
| Pharmacokinetics (Mice) | Oral bioavailability was determined to be 19.9% (at 0.4 mg/kg) and 23.56% (at 1.6 mg/kg). researchgate.net |
| Clinical Efficacy (Meniere's Disease) | In a double-blind, placebo-controlled trial, diphenidol showed a statistically significant improvement in vertigo and unsteadiness compared to placebo. nih.gov |
| Forensic Toxicology | A GC-MS method was developed for determining this compound in biological specimens. The study provided an experimental basis for forensic identification in poisoning cases. nih.gov |
Classification within Pharmacological Categories
This compound is categorized based on its chemical structure and pharmacological activity. Its primary classification is as an antiemetic and antivertigo agent. patsnap.comnih.gov
The mechanism of action, while not fully elucidated, is understood to involve several pathways. It is believed to act on the chemoreceptor trigger zone (CTZ) in the brainstem, an area that detects emetogenic substances in the blood. patsnap.compatsnap.com Research suggests it may block dopaminergic receptors in the CTZ. patsnap.com Its antivertigo effects are attributed to its action on the vestibular system, where it is thought to diminish vestibular stimulation and depress labyrinthine function. drugbank.come-lactancia.orgnih.gov
From a mechanistic standpoint, diphenidol is also classified as an antimuscarinic agent, as it antagonizes muscarinic acetylcholine receptors. patsnap.comncats.ionih.gov It exhibits weak peripheral anticholinergic effects but lacks significant sedative, tranquilizing, or antihistaminic properties. drugbank.comnih.govncats.io Chemically, diphenidol is a tertiary alcohol and is structurally defined as 1,1-diphenyl-4-piperidino-1-butanol, making it a member of the piperidine (B6355638) and benzene (B151609) chemical classes. nih.gov
Table 2: Pharmacological and Chemical Classification of Diphenidol
| Classification Type | Class |
| Primary Therapeutic | Antiemetic, Antivertigo Agent patsnap.comnih.gov |
| FDA Pharmacological | Antiemetic nih.gov |
| MeSH Pharmacological | Antiemetics nih.gov |
| Mechanistic | Antimuscarinic Agent, Dopaminergic Antagonist patsnap.compatsnap.comnih.gov |
| Chemical Structure | Tertiary alcohol, Piperidine derivative, Member of benzenes nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-diphenyl-4-piperidin-1-ylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO.ClH/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22;/h1-2,4-7,11-14,23H,3,8-10,15-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZIYZHXZAYGJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
972-02-1 (Parent) | |
| Record name | Diphenidol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10186248 | |
| Record name | Diphenidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3254-89-5 | |
| Record name | Diphenidol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3254-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenidol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003254895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenidol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenidol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diphenylpiperidine-1-butanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENIDOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG355XWQ4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacodynamics of Diphenidol Hydrochloride
Antiemetic Mechanisms
The antiemetic effects of diphenidol (B1670726) hydrochloride are primarily achieved through its action on central neural pathways that regulate the vomiting reflex. patsnap.com
Central Antiemetic Action
Diphenidol hydrochloride exerts a specific inhibitory effect on the central nervous system to control nausea and vomiting. patsnap.comdrugs.com This action is distinct from that of antihistamines or phenothiazines, as diphenidol has no significant sedative, tranquilizing, or antihistaminic properties. drugbank.comnih.gove-lactancia.org Its primary central action is focused on the chemoreceptor trigger zone (CTZ), a critical area in the brainstem for inducing emesis. patsnap.comdrugs.com Research in animal models has demonstrated that this compound's potency in blocking apomorphine-induced emesis is comparable to that of the potent antiemetic chlorpromazine. drugs.com
Interaction with Medullary Chemoreceptive Trigger Zone
Table 1: Proposed Antiemetic Mechanisms of this compound
| Target Area | Proposed Molecular Action | Resulting Physiological Effect |
| Medullary Chemoreceptor Trigger Zone (CTZ) | Inhibition of the zone | Blocks emesis induced by chemical triggers drugs.com |
| Dopaminergic Receptors in CTZ | Antagonism/Blocking of receptors | Prevents activation of the vomiting reflex patsnap.com |
| Muscarinic Acetylcholine (B1216132) Receptors | Weak antagonism (anticholinergic effect) | Contributes to the suppression of nausea and vomiting signals patsnap.comdrugbank.com |
Antivertiginous Mechanisms
This compound's effectiveness in managing vertigo is attributed to its influence on the vestibular system, which is responsible for maintaining balance and spatial orientation. patsnap.com
Diminished Vestibular Stimulation
The primary antivertigo mechanism of this compound is thought to be the reduction of stimulation within the vestibular apparatus. drugbank.comnih.gove-lactancia.orgadvacarepharma.com By diminishing the intensity of signals originating from the inner ear, the drug helps to alleviate the sensation of vertigo and dizziness. patsnap.com This action is particularly relevant in conditions where the vestibular system is overstimulated or sending erroneous signals to the brain, such as in Meniere's disease or other labyrinthine disturbances. drugbank.com
Labyrinthine Function Depression
In conjunction with reducing vestibular stimulation, this compound appears to exert a depressive effect on labyrinthine function. drugbank.comnih.gove-lactancia.orgbiosynth.com The labyrinth is the part of the inner ear that houses the vestibular system. By depressing its function, this compound reduces the abnormal neuronal signaling that leads to feelings of vertigo. patsnap.com This effect is believed to stem from the drug's anticholinergic properties, which may act on muscarinic acetylcholine receptors located in the vestibular nuclei and at the vestibular periphery. nih.gov
Stabilization of Inner Ear Functions for Balance
The combined effects of diminished vestibular stimulation and labyrinthine depression lead to a stabilization of inner ear functions related to balance. patsnap.com this compound helps to stabilize neuronal activity within the vestibular nuclei, which are central processing points for balance information in the brainstem. patsnap.compatsnap.com This stabilization mitigates the symptoms of vertigo and helps restore a sense of equilibrium. patsnap.com
Table 2: Proposed Antivertiginous Mechanisms of this compound
| Target Area | Proposed Pharmacological Action | Resulting Physiological Effect |
| Vestibular Apparatus | Exerts a specific antivertigo effect drugs.com | Controls vertigo symptoms drugs.com |
| Labyrinthine System | Depression of overall function drugbank.come-lactancia.org | Reduces abnormal signaling causing vertigo patsnap.com |
| Vestibular Nuclei | Stabilization of neuronal activity patsnap.compatsnap.com | Alleviates dizziness and improves balance patsnap.com |
| Muscarinic Receptors (Vestibular System) | Anticholinergic effect nih.gov | Modulates excitatory input and central control of vestibular responses nih.gov |
Pharmacokinetics of Diphenidol Hydrochloride
Absorption Characteristics
Following oral administration, diphenidol (B1670726) hydrochloride is well absorbed from the gastrointestinal tract e-lactancia.orgnih.govdrugbank.com. Studies in rats indicate the compound is rapidly absorbed and possesses excellent liposolubility, which facilitates its passage through biological membranes nih.gov. The time to reach peak plasma concentration (Tmax) in humans has been documented in a study involving healthy volunteers. For a single 50 mg dose, the Tmax was observed at 2.25 ± 0.62 hours, while for multiple-dose regimens, the Tmax was slightly shorter at 1.75 ± 0.54 hours magtechjournal.comresearchgate.net. In animal studies, the peak concentration in the heart blood of rats was reached at 1.95 hours post-administration nih.gov.
Table 1: Peak Plasma Time (Tmax) of Diphenidol Hydrochloride in Humans
| Dosage Regimen | Tmax (hours) |
|---|---|
| Single Dose (50 mg) | 2.25 ± 0.62 |
| Multiple Doses | 1.75 ± 0.54 |
Data sourced from a study in healthy volunteers magtechjournal.comresearchgate.net.
Elimination Profile
The elimination of this compound primarily occurs via the kidneys, with approximately 90% of the drug being excreted through the renal route e-lactancia.org. Most of an orally administered dose is eliminated from the body within three to four days e-lactancia.org.
There is variability in the reported elimination half-life (t½). Some sources indicate a half-life of approximately 4 hours e-lactancia.orgwikipedia.org. However, a more detailed pharmacokinetic study in healthy volunteers reported a significantly longer elimination half-life (t1/2β). After a single dose, the half-life was 21.22 ± 22.30 hours, and with multiple doses, it was 29.27 ± 49.65 hours magtechjournal.comresearchgate.net. In toxicokinetic studies in rats, the elimination half-life was found to be 9.58 hours nih.gov. This variation suggests that the elimination kinetics may be complex and potentially dose-dependent.
Table 2: Elimination Half-Life (t½) of this compound
| Population | Dosage Regimen | Elimination Half-Life (hours) |
|---|---|---|
| Human | Not Specified | 4 |
| Human | Single Dose | 21.22 ± 22.30 |
| Human | Multiple Doses | 29.27 ± 49.65 |
| Rat | Single Dose | 9.58 |
Data sourced from multiple studies e-lactancia.orgnih.govmagtechjournal.comresearchgate.net.
Metabolic Pathways and Metabolite Identification
This compound undergoes extensive metabolism in the body. Research has identified its primary metabolic pathways, which involve both Phase I and Phase II reactions, leading to the formation of various metabolites nih.govresearchgate.net.
Phase I metabolism of diphenidol involves several transformation processes. The primary pathways identified in humans include hydroxylation, oxidation, dehydration, N-dealkylation, and methylation nih.govresearchgate.net. In studies of both human and canine subjects, the principal urinary metabolite was identified as N-(4,4-diphenyl-4-hydroxybutyl)-delta-aminovaleric acid, a product of oxidation nih.gov. Other minor urinary metabolites found include a phenol (B47542) and a lactam nih.gov. In total, ten Phase I metabolites have been identified in human blood and urine samples, with an additional three Phase I metabolites found through in vitro studies using rat liver microsomes nih.gov.
Following Phase I reactions, diphenidol and its metabolites can undergo Phase II metabolism, which involves conjugation to increase water solubility and facilitate excretion. The primary Phase II pathway identified for diphenidol is glucuronidation, or conjugation with glucuronic acid nih.govresearchgate.net. Research has successfully identified five glucuronated Phase II metabolites in authentic human blood and urine samples nih.gov.
The identification and structural elucidation of diphenidol's metabolites have been accomplished using advanced analytical techniques. A key methodology employed is ultra-high-performance liquid chromatography-quadrupole/electrostatic field orbitrap high-resolution mass spectrometry (UPLC-Q/Orbitrap MS) nih.govresearchgate.net. This powerful technique allows for the analysis of in vivo samples (such as blood and urine) and in vitro samples (from rat liver microsome incubation) to separate and identify the various metabolites by comparing their molecular weights and product ions with those of the parent drug nih.gov. Other methods, such as gas chromatography-mass spectrometry (GC-MS), have also been used to determine concentrations of the parent drug in biological samples nih.govmagtechjournal.com.
Bioavailability Studies
Bioavailability studies are essential to determine the fraction of an administered drug that reaches the systemic circulation. For this compound, bioavailability has been assessed in animal models. A study in mice using an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method determined the oral bioavailability to be 19.9% for a 0.4 mg/kg dose and 23.56% for a 1.6 mg/kg dose benthamdirect.com. While several bioequivalence studies comparing different formulations have been conducted in humans, specific absolute bioavailability percentages in humans are not detailed in the available literature patsnap.com.
Table 3: Oral Bioavailability of Diphenidol in Mice
| Oral Dose | Bioavailability (%) |
|---|---|
| 0.4 mg/kg | 19.9% |
| 1.6 mg/kg | 23.56% |
Data sourced from a pharmacokinetic study in mice benthamdirect.com.
Analytical Methodologies for Diphenidol Hydrochloride
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, and several methods have been established for the determination of Diphenidol (B1670726) hydrochloride and its related substances.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Diphenidol hydrochloride in pharmaceutical dosage forms. A common approach is reversed-phase HPLC (RP-HPLC), which effectively separates Diphenidol from its related substances and degradation products. chinjmap.commagtechjournal.com These methods are valued for their selectivity, sensitivity, and accuracy, making them suitable for quality control and content determination in tablets. magtechjournal.com
One established RP-HPLC method employs a VP-ODS C18 column with a mobile phase consisting of a mixture of 0.5% triethylamine solution (adjusted to pH 4.0 with phosphoric acid) and methanol. chinjmap.commagtechjournal.com Detection is typically performed using a UV detector at a wavelength of 210 nm. chinjmap.commagtechjournal.com Validation of these methods has demonstrated excellent linearity over specific concentration ranges, with high correlation coefficients. magtechjournal.com Key performance characteristics such as the limit of detection (LOD) and limit of quantification (LOQ) have been established to ensure high sensitivity. magtechjournal.com
| Parameter | HPLC Method for Tablets magtechjournal.com | HPLC Method for Related Substances chinjmap.com |
| Column | VP-ODS C18 (4.6 mm × 250 mm, 5 µm) | VP-ODS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.5% triethylamine (pH 4.0 with phosphoric acid) - methanol (44:56) | 0.5% triethylamine (pH 4.0 with phosphoric acid)-methanol (44:56) |
| Flow Rate | 0.8 mL·min-1 | 0.8 mL·min-1 |
| Detection Wavelength | 210 nm | 210 nm |
| Column Temperature | 30 ℃ | 30 ℃ |
| Linear Range | 3.158~63.15 mg·L-1 | Not Specified |
| Correlation Coefficient | 1.0000 | Not Specified |
| LOD | 1 ng | 1 ng |
| LOQ | 3 ng | Not Specified |
| Average Recoveries | 99.5% - 100.4% | Not Specified |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For the determination of Diphenidol in biological samples, which requires higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been successfully applied. nih.govresearchgate.net This technique is particularly valuable in forensic toxicology and pharmacokinetic studies. nih.govresearchgate.net UPLC-MS/MS methods for Diphenidol are characterized by simple and rapid sample preparation, such as liquid-liquid extraction (LLE) or protein precipitation, short run times, and the ability to use small sample volumes. nih.govresearchgate.net
These methods have been validated for use with various biological matrices, including blood, liver tissue, and plasma. nih.govresearchgate.net The lower limits of quantitation (LLOQs) are typically very low, allowing for the detection of trace amounts of the compound. nih.gov The methods demonstrate good linearity over a wide concentration range and high accuracy and precision. nih.govresearchgate.net
| Parameter | UPLC-MS/MS Method for Biological Samples nih.gov | UPLC-MS/MS Method in Mouse Plasma researchgate.netbenthamdirect.com |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Acetonitrile-mediated protein precipitation |
| Run Time | 5 min | Not Specified |
| Sample Volume | 0.1 mL or 0.1 g | Not Specified |
| Column | Not Specified | Acquity HSS T3 (50 mm × 2.1 mm, 1.8 µm) |
| Detection Mode | Not Specified | Multiple Reactions Monitoring (MRM) |
| Linear Range (Blood) | 0.05-200 ng/mL | 0.2-50 ng/mL (plasma) |
| Linear Range (Liver) | 0.3-400 ng/g | Not Applicable |
| LLOQ (Blood) | 0.05 ng/mL | Not Specified |
| LLOQ (Liver) | 0.3 ng/g | Not Applicable |
| Accuracy | 92.77-112.75% | 94.6% - 110.4% |
| Precision (RSD) | 3.22% - 12.17% | < 14% |
| Recovery | 58.75-95.27% | > 76.5% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been developed for the determination of this compound in biological specimens. researchgate.netresearchgate.net This method exhibits excellent recovery and precision, meeting the requirements for bioanalytical method validation. researchgate.netresearchgate.net The limit of detection (LOD) for this GC-MS method is low enough for forensic toxicokinetics studies. researchgate.net
| Parameter | GC-MS Method for Biological Specimens researchgate.netresearchgate.net |
| Recovery | > 90% |
| Precision (RSD) | < 10% |
| LOD | 0.05 µg/mL or µg/g |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and novel approach to the analysis of this compound.
Capillary Electrophoresis with Electrochemiluminescence Detection
A sensitive method for the determination of this compound has been established using capillary electrophoresis coupled with end-column electrogenerated chemiluminescence (ECL) detection. nih.gov This method is based on the ECL reaction of tris(2,2'-bipyridine)ruthenium(II) with the tertiary amino group of the Diphenidol analyte. nih.gov The method has been optimized for separation and detection parameters and has been successfully used to assay the active ingredient in "difenidol hydrochloride" tablets. nih.gov It has also demonstrated the ability to separate this compound from other compounds like clomifene citrate and lidocaine. nih.gov
| Parameter | CE-ECL Method nih.gov |
| Principle | ECL reaction of tris(2,2'-bipyridine)ruthenium(II) with the tertiary amino group of Diphenidol |
| Linear Range | 1 x 10⁻⁶ M to 6 x 10⁻⁵ M |
| Detection Limit (S/N=3) | 1 x 10⁻⁷ M |
Isotopic Labeling for Quantitative Analysis (e.g., Diphenidol-d10)
The use of stable isotopically labeled internal standards is a key strategy in quantitative bioanalysis using mass spectrometry to ensure accuracy and precision by compensating for variability during sample processing and analysis. biopharmaservices.com
Diphenidol-d10, a deuterated analog of Diphenidol, serves as an excellent isotopic internal standard for the quantitative analysis of Diphenidol in biological matrices. researchgate.netresearchgate.net It is used in highly sensitive HPLC-MS/MS and UPLC-MS/MS methods for determining Diphenidol concentrations in human plasma. researchgate.netresearchgate.net In these methods, plasma samples are pretreated, often with acetonitrile, and spiked with Diphenidol-d10. researchgate.net The analytes are then separated on a C18 column and detected by electrospray ionization. researchgate.net The use of an isotopic internal standard like Diphenidol-d10 contributes to the excellent linearity, precision, accuracy, and sensitivity of these bioanalytical methods. researchgate.net
Method Validation and Sensitivity for Biological Samples
The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and forensic toxicology. nih.govresearchgate.netresearchgate.net To ensure the reliability of analytical results, various methods have been developed and validated, primarily employing chromatographic techniques coupled with different detectors. researchgate.netresearchgate.net Validation is performed according to established guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. pharmaguideline.com Key validation parameters include linearity, sensitivity (limit of detection and quantitation), accuracy, and precision. nih.govnih.gov
Different analytical methods have been validated for determining Diphenidol in biological samples like blood, plasma, urine, and liver tissue. nih.govresearchgate.netresearchgate.netresearchgate.net These include Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC–MS-MS). nih.govresearchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
A validated GC-MS method has been developed for the determination of this compound in biological specimens. nih.govnih.gov This method demonstrated excellent recovery and precision. nih.gov Spiked blood and liver samples were prepared with this compound concentrations ranging from 1.0 to 400.0 μg/mL or μg/g. nih.gov The method's validation results met the requirements for bioanalytical methods. nih.govresearchgate.net
Key validation findings for the GC-MS method include:
Linearity: The method was found to be linear for blood and liver samples with correlation coefficients of 0.997 and 0.996, respectively. nih.gov
Sensitivity: The limit of detection (LOD) was 0.05 μg/mL or μg/g. nih.govresearchgate.netresearchgate.net
Accuracy and Precision: The recovery was over 90%, and the precision, represented by the relative standard deviation (RSD), was less than 10%. nih.govresearchgate.net
Another GC-based method for analyzing Diphenidol in human blood and urine also showed good performance. researchgate.net
Linearity: The linear range was established at 5.0 to 200.0 μg/mL, with correlation coefficients (R²) of 0.9965 in blood and 0.9972 in urine. researchgate.net
Sensitivity: The limit of detection was 1.0 μg/mL. researchgate.net
Accuracy and Precision: The recovery rates were (106.23 ± 2.05)% in blood and (104.19 ± 5.51)% in urine, with intra- and inter-day precision being less than 5.6%. researchgate.net
Table 1: Validation Parameters for GC-based Methods
| Parameter | Matrix | Value |
|---|---|---|
| Linearity Range | Blood, Liver | 1.0–400.0 μg/mL or μg/g nih.gov |
| Blood, Urine | 5.0–200.0 μg/mL researchgate.net | |
| Correlation Coefficient (R²) | Blood | 0.997 nih.gov |
| Liver | 0.996 nih.gov | |
| Blood | 0.9965 researchgate.net | |
| Urine | 0.9972 researchgate.net | |
| Limit of Detection (LOD) | Blood, Liver | 0.05 μg/mL or μg/g nih.govresearchgate.netresearchgate.net |
| Blood, Urine | 1.0 μg/mL researchgate.net | |
| Recovery | Blood, Liver | > 90% nih.govresearchgate.net |
| Blood | 106.23 ± 2.05% researchgate.net | |
| Urine | 104.19 ± 5.51% researchgate.net | |
| Precision (%RSD) | Blood, Liver | < 10% nih.govresearchgate.net |
Liquid Chromatography-based Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods offer high sensitivity and selectivity for Diphenidol analysis. researchgate.netdoaj.org
An HPLC method developed for Diphenidol in plasma was validated and proven to be linear, accurate, and precise. researchgate.netnih.gov
Linearity: The method was linear in the 40–400 ng/mL range. researchgate.netresearchgate.netnih.gov
Accuracy: For quality-control samples, intra-day accuracy ranged from 96.1–98.9% and inter-day accuracy was between 98.8–101.4%. researchgate.netresearchgate.netnih.gov
A highly sensitive UPLC-MS/MS method was developed for quantifying Diphenidol in mouse plasma. benthamdirect.com
Linearity: Calibration curves demonstrated a linear distribution between 0.2 and 50 ng/mL. researchgate.netbenthamdirect.com
Accuracy and Recovery: The method's accuracy was between 94.6% and 110.4%, with a mean recovery from mouse plasma exceeding 76.5%. researchgate.netbenthamdirect.com
Precision: Both intra-day and inter-day precision RSDs were limited to 14%. researchgate.netbenthamdirect.com
Another validated UPLC-MS/MS method for biological samples used a simple liquid-liquid extraction for sample preparation. researchgate.netnih.gov This method was successfully applied to quantify Diphenidol in forensic cases. researchgate.netnih.gov
Linearity: The method was linear over a concentration range of 0.05–200 ng/mL for blood and 0.3–400 ng/g for liver. researchgate.netresearchgate.netresearchgate.netnih.gov
Sensitivity: The lower limits of quantitation (LLOQ) were 0.05 ng/mL for blood and 0.3 ng/g for liver tissue. researchgate.netresearchgate.netresearchgate.netnih.gov
Accuracy: The accuracy was in the range of 92.77% to 112.75%. researchgate.netnih.gov
Precision: The relative standard deviations for intraday and interday imprecision were between 3.22% and 12.17%. researchgate.netnih.gov
Recovery: Recoveries ranged from 58.75% to 95.27%. researchgate.netnih.gov
A separate HPLC-MS/MS method for determining Diphenidol in human plasma also demonstrated excellent performance. doaj.org
Linearity: The method showed a wide linear range of 0.200–200 ng/mL. researchgate.netdoaj.org
Sensitivity: The lower limit of quantification was 0.200 ng/mL. researchgate.netdoaj.org
Table 2: Validation Parameters for LC-based Methods
| Method | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Recovery (%) |
|---|---|---|---|---|---|---|
| HPLC | Plasma | 40–400 ng/mL researchgate.netnih.gov | N/A | 96.1–101.4 researchgate.netnih.gov | N/A | N/A |
| UPLC-MS/MS | Mouse Plasma | 0.2–50 ng/mL researchgate.netbenthamdirect.com | N/A | 94.6–110.4 researchgate.netbenthamdirect.com | < 14 researchgate.netbenthamdirect.com | > 76.5 researchgate.netbenthamdirect.com |
| UPLC-MS/MS | Blood | 0.05–200 ng/mL researchgate.netnih.gov | 0.05 ng/mL researchgate.netnih.gov | 92.77–112.75 researchgate.netnih.gov | 3.22–12.17 researchgate.netnih.gov | 58.75–95.27 researchgate.netnih.gov |
| Liver | 0.3–400 ng/g researchgate.netnih.gov | 0.3 ng/g researchgate.netnih.gov | 92.77–112.75 researchgate.netnih.gov | 3.22–12.17 researchgate.netnih.gov | 58.75–95.27 researchgate.netnih.gov |
| HPLC-MS/MS | Human Plasma | 0.200–200 ng/mL researchgate.netdoaj.org | 0.200 ng/mL researchgate.netdoaj.org | N/A | N/A | N/A |
Preclinical Research and Animal Models
In vitro Studies on Receptor Binding and Cellular Function
Diphenidol (B1670726) hydrochloride's mechanism of action has been investigated through various in vitro studies, revealing its interaction with multiple receptor systems. Primarily known as a muscarinic antagonist, diphenidol exhibits anticholinergic effects by binding to several muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, including M1, M2, M3, and M4. researchgate.netdrugbank.com This interaction is believed to be central to its effects on the vestibular system. researchgate.net
Beyond its affinity for muscarinic receptors, research has identified other molecular targets for diphenidol. Studies have demonstrated that diphenidol can block voltage-gated sodium channels, a mechanism associated with specific types of pain. nih.gov Furthermore, recent screening of FDA-approved drugs has identified diphenidol as an antagonist of the α9α10 nicotinic acetylcholine receptor (nAChR). patsnap.com This receptor has emerged as a potential target for treating neuropathic pain. patsnap.com The compound's interaction with these various receptors suggests a complex pharmacological profile that may contribute to its therapeutic effects. nih.govpatsnap.com
| Target Receptor/Channel | Observed Action | Potential Implication |
|---|---|---|
| Muscarinic Acetylcholine Receptors (M1, M2, M3, M4) | Antagonist | Anticholinergic, Antivertigo Effects researchgate.netdrugbank.com |
| Voltage-gated Na+ Channels | Blocker | Analgesic Effects nih.gov |
| α9α10 Nicotinic Acetylcholine Receptor (nAChR) | Antagonist | Antinociceptive/Neuropathic Pain Relief patsnap.com |
In vivo Studies of Antiemetic Effects
The antiemetic properties of diphenidol have been evaluated in animal models that possess an emetic reflex, such as dogs and ferrets. researchgate.net These studies aim to determine the compound's effectiveness against various emetic stimuli.
In studies using dogs, diphenidol has demonstrated efficacy in preventing emesis induced by apomorphine, a potent emetic agent. researchgate.net When administered intravenously, diphenidol significantly prevented the emetic responses triggered by apomorphine. researchgate.net However, its effectiveness appears to be stimulus-dependent. In the same study, diphenidol showed only weak inhibition of vomiting induced by cisplatin. researchgate.net Similarly, in ferrets, diphenidol exhibited weak antiemetic activity against copper sulfate-induced emesis and had no effect on emesis caused by loperamide. researchgate.net
| Animal Model | Emetic Stimulus | Diphenidol Effect |
|---|---|---|
| Dog | Apomorphine | Significant prevention of emesis researchgate.net |
| Dog | Cisplatin | Weak inhibition of vomiting researchgate.net |
| Ferret | Copper Sulfate | Weak antiemetic activity researchgate.net |
| Ferret | Loperamide | No activity researchgate.net |
In vivo Studies of Antivertiginous Effects
The antivertigo action of diphenidol has been explored by examining its effects on the central vestibular system in animal models. These studies focus on the neuronal activity within the vestibular nuclei, which play a crucial role in processing balance and spatial orientation.
Research conducted in cats has provided direct evidence of diphenidol's action on the medial vestibular nucleus (MVN). nih.gov In this model, the activity of type I MVN neurons, which respond to horizontal rotation, was recorded. The microiontophoretic application of diphenidol directly onto these neurons resulted in the inhibition of their rotation-induced firing. nih.gov The study found that diphenidol was more potent in this inhibitory action than betahistine. nih.gov These results suggest that diphenidol directly acts on MVN neurons to reduce their responsiveness to rotatory stimulation, providing a potential mechanism for its antivertiginous effects. nih.gov
| Animal Model | Target Neurons | Stimulus | Observed Effect of Diphenidol |
|---|---|---|---|
| Cat | Type I Medial Vestibular Nucleus (MVN) Neurons | Sinusoidal Horizontal Rotation | Inhibition of rotation-induced firing nih.gov |
Neuropathic Pain and Inflammation Models
Preclinical studies have investigated the potential of diphenidol in managing neuropathic pain, using established animal models of nerve injury. nih.gov One of the common models used is the chronic constriction injury (CCI) of the sciatic nerve in rats, which mimics symptoms of neuropathic pain like allodynia (pain from a stimulus that does not normally provoke pain). nih.govresearchgate.net
In a study utilizing the CCI model, systemic administration of diphenidol produced a dose-related inhibition of mechanical allodynia. nih.gov Researchers observed that rats treated with diphenidol showed a dose-dependent increase in their mechanical withdrawal threshold. nih.gov This antiallodynic effect was linked to a reduction in the expression of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in the injured sciatic nerve. nih.gov Specifically, diphenidol at doses of 2 and 10 μmol/kg significantly lowered TNF-α levels compared to the control CCI group. nih.gov This suggests that diphenidol's analgesic effect in this model is related to the modulation of the inflammatory response at the site of nerve injury. nih.gov
| Animal Model | Pain Condition | Key Findings |
|---|---|---|
| Rat (Chronic Constriction Injury) | Neuropathic Pain (Mechanical Allodynia) | Dose-dependent increase in mechanical withdrawal threshold nih.gov |
| Rat (Chronic Constriction Injury) | Inflammation (TNF-α expression) | Dose-dependent decrease of TNF-α level in the sciatic nerve nih.gov |
Toxicokinetic Studies in Animal Models
The toxicokinetics of diphenidol hydrochloride have been characterized in animal models to understand its absorption, distribution, and elimination. nih.govresearchgate.net In a study using male Wistar rats, the dynamic distribution of diphenidol was examined following intragastric administration. nih.gov After administration, diphenidol was rapidly absorbed and distributed to various organs. nih.gov The concentrations in heart-blood and different organs increased over time before gradually decreasing after reaching peak levels, indicating a dynamic distribution process. nih.govnih.gov
The study established key toxicokinetic parameters for diphenidol in rats. nih.gov It was noted to have excellent liposolubility and was metabolized slowly, with an elimination half-life of 9.58 hours. nih.gov The apparent volume of distribution (Vd) was significantly large at 68.72 L/kg, suggesting extensive tissue uptake. nih.gov The compound is primarily metabolized in the liver and eliminated via the kidneys. nih.gov Another study in mice determined the oral bioavailability to be 19.9% and 23.56% for doses of 0.4 mg/kg and 1.6 mg/kg, respectively. benthamdirect.com
Additionally, postmortem redistribution (PMR) was investigated in rats, revealing that concentrations of diphenidol in organs close to the gastrointestinal tract (such as the heart, liver, and kidney) changed significantly after death. nih.gov In contrast, concentrations in the brain and muscle tissue were relatively stable. nih.gov
| Parameter | Animal Model | Value/Observation |
|---|---|---|
| Elimination Half-life (t1/2) | Rat | 9.58 h nih.gov |
| Apparent Volume of Distribution (Vd) | Rat | 68.72 L/kg nih.gov |
| Oral Bioavailability | Mouse | 19.9% (0.4 mg/kg dose) benthamdirect.com |
| Oral Bioavailability | Mouse | 23.56% (1.6 mg/kg dose) benthamdirect.com |
| Primary Metabolism Site | Rat | Liver nih.gov |
| Primary Elimination Route | Rat | Kidneys nih.gov |
| Postmortem Redistribution | Rat | Significant in organs near GI tract; stable in brain and muscle nih.gov |
Formulation and Drug Delivery Research
Development of Prolonged-Release Formulations
Conventional diphenidol (B1670726) hydrochloride tablets require multiple daily doses, which can be inconvenient for individuals, especially those on extended voyages for the management of motion sickness. nih.gov To address this, research has been directed towards creating prolonged-release formulations that can maintain therapeutic drug concentrations over a longer period, thereby reducing dosing frequency. nih.gov
One innovative approach has been the development of a tablet-in-tablet (TIT) formulation. nih.gov This single-dose unit is designed to provide both rapid and extended drug release. The formulation consists of an inner core tablet for extended release, which is press-coated with an outer shell for immediate release. nih.gov The development process utilized direct compression techniques with release-modifying agents to control the drug's dissolution rate. nih.gov
Key components in these extended-release formulations include:
Polyethylene oxide (PEO): A polymer that enhances drug release. nih.gov
Microcrystalline cellulose (B213188) (MCC): Used as a release-modifying agent, its inclusion can suppress the drug release rate. nih.gov
Through response surface methodology, an optimized core tablet formulation was identified that achieved 90% in vitro drug release after 12 hours. nih.gov
| Component | Amount per Tablet |
|---|---|
| Polyethylene oxide (PEO) | 100 mg |
| Microcrystalline cellulose (MCC) | 70 mg |
Another area of development is a patented prolonged-release pharmaceutical composition, typically in tablet form. google.com This composition allows for an efficient prophylactic management by reducing the number of daily intakes to two while maintaining the drug's plasma concentration within the therapeutic window. google.com The formulation is based on a combination of active ingredients and excipients in specific proportions.
| Component Category | Percentage in Composition (%) |
|---|---|
| This compound | 15 - 50% |
| Binding agent(s) | 0.1 - 20% |
| Diluent(s) | 5 - 90% |
| Release-modifying agent(s) | 5 - 50% |
| Lubricant(s) | 0.25 - 10% |
| Glidant(s) | 0.1 - 10% |
Impact of Formulation on Pharmacokinetic Profiles
The formulation of a drug product is a critical factor that influences its pharmacokinetic profile, including the rate and extent of absorption, and ultimately, its clinical performance. longdom.org For this compound, modifying the formulation from an immediate-release to a prolonged-release system is intended to significantly alter its pharmacokinetic parameters.
Immediate-release (IR) formulations of diphenidol are absorbed well from the gastrointestinal tract. nih.gove-lactancia.org Pharmacokinetic studies in healthy volunteers have characterized the profile of conventional tablets.
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (Peak Plasma Concentration) | 321.15 ± 162.46 µg·L⁻¹ |
| Tmax (Time to Peak Plasma Concentration) | 2.25 ± 0.62 h |
| t1/2β (Elimination Half-Life) | 21.22 ± 22.30 h |
| AUC₀₋₃₆ (Area Under the Curve) | 1052.75 ± 596.25 µg·h·L⁻¹ |
| AUC₀₋∞ (Area Under the Curve) | 1287.19 ± 2931.36 µg·h·L⁻¹ |
Note: Another source reports a Tmax of 1.7–2.3 hours and a half-life of 6.3–6.5 hours for normal tablets. nih.gov
Extended-release (ER) dosage forms are designed to offer several advantages over their immediate-release counterparts. These benefits include the minimization of daily dosing and a reduction in the fluctuations of plasma drug concentrations, which are associated with both therapeutic effects and potential adverse reactions. nih.gov By controlling the rate of drug release, prolonged-release formulations can maintain plasma concentrations within the desired therapeutic range for a longer duration. google.com
The development of prolonged-release this compound formulations, such as the tablet-in-tablet system or the patented composition using release-modifying agents, aims to achieve these pharmacokinetic advantages. nih.govgoogle.com By slowing down the release of this compound from the dosage form, these advanced formulations are expected to:
Increase the Tmax (time to reach peak concentration).
Potentially lower the Cmax (peak plasma concentration), which can help in reducing peak-related side effects.
Maintain therapeutic plasma levels for an extended period, leading to a prolonged duration of action and a reduced dosing frequency to twice or even once daily. nih.govgoogle.com
Forensic Toxicology and Overdose Studies
Analysis of Postmortem Drug Concentrations
Postmortem analysis of diphenidol (B1670726) concentrations in various biological specimens is a critical component of forensic investigations into suspected overdose deaths. Case reports and retrospective studies provide valuable data on the distribution of diphenidol in the body after death.
In one reported case of a fatal diphenidol poisoning involving a 23-year-old female, toxicological analysis revealed significant concentrations of the drug in various tissues. researchgate.netnih.govresearchgate.net The measured concentrations were as follows:
| Specimen | Concentration |
| Heart Blood | 45 µg/mL |
| Femoral Vein Blood | 39 µg/mL |
| Liver | 141 µg/g |
| Gastric Contents | 53 mg (total) |
A retrospective study reviewing 16 cases of diphenidol poisoning further expanded the understanding of its postmortem concentrations. researchgate.net This study, along with other literature, indicated a range of concentrations in fatal cases. For instance, the postmortem concentration range in heart blood has been reported to be between 0.87 and 99 µg/mL. researchgate.net Another report cites a blood concentration range of 2.71 to 83.1 µg/mL and a liver concentration range of 25.69 to 235 µg/g in different death cases. nih.gov These findings highlight the variability in drug concentrations among individuals, which can be influenced by factors such as the amount ingested, individual metabolism, and the time elapsed between ingestion and death.
Identification of Toxic and Lethal Concentration Ranges
While diphenidol is considered relatively safe at therapeutic doses, its toxic and lethal concentration ranges have not been definitively established. researchgate.netnih.govresearchgate.net However, data from fatal poisoning cases provide an indication of the concentrations associated with lethality. The concentrations found in the previously mentioned case report and retrospective study fall within what is considered a lethal range based on these documented fatalities.
The following table summarizes the range of lethal concentrations of diphenidol found in postmortem specimens from various forensic cases: researchgate.netnih.gov
| Specimen | Reported Lethal Concentration Range |
| Heart Blood | 0.87 - 99 µg/mL |
| Blood (unspecified) | 2.71 - 83.1 µg/mL |
| Liver | 25.69 - 235 µg/g |
It is important to note that the interpretation of these concentrations must be done with caution. The absence of clearly defined toxic and lethal ranges means that each case must be evaluated individually, considering all available information, including the circumstances of the death and autopsy findings.
Forensic Toxicokinetics and Postmortem Redistribution (PMR)
The interpretation of postmortem drug concentrations is significantly influenced by the phenomenon of postmortem redistribution (PMR). PMR refers to the changes in drug concentrations that occur after death due to the release of drugs from tissue reservoirs into the blood and other tissues.
Studies on the forensic toxicokinetics of diphenidol have confirmed that it undergoes PMR. nih.govresearchgate.netnih.govxsjs-cifs.com An animal study investigating the PMR of diphenidol hydrochloride after intragastric administration demonstrated that the concentrations of the drug changed significantly at different time points in organs closer to the gastrointestinal tract, such as the heart, liver, lung, kidney, and spleen. nih.govresearchgate.netnih.govxsjs-cifs.com This suggests that drug concentrations in these tissues can increase or decrease after death, potentially leading to misinterpretation of the levels at the time of death.
The occurrence of PMR for diphenidol underscores the importance of collecting multiple specimen types at autopsy and considering the potential for postmortem changes when interpreting toxicological results in cases of suspected diphenidol poisoning. researchgate.netnih.govxsjs-cifs.com
Future Research Directions and Translational Applications
Elucidation of Unclear Mechanisms of Action
The precise mechanisms by which diphenidol (B1670726) hydrochloride exerts its therapeutic effects are not fully understood, presenting a critical area for future investigation. drugbank.come-lactancia.orgnih.gov It is known to act on the chemoreceptor trigger zone (CTZ) in the brainstem and the vestibular system, which are key to regulating nausea, vomiting, and balance. patsnap.compatsnap.com However, the specific molecular interactions and signaling pathways involved require further clarification.
Current understanding suggests a multifactorial mechanism of action:
Dopaminergic Receptor Blockade: Diphenidol likely blocks dopaminergic receptors within the CTZ, thereby inhibiting the vomiting reflex. patsnap.com
Vestibular System Modulation: It is believed to stabilize neuronal activity in the vestibular nuclei, reducing the abnormal signaling that causes vertigo. patsnap.com The exact nature of this modulation remains an area for more detailed study. patsnap.com
Anticholinergic Effects: The compound exhibits weak peripheral anticholinergic (antimuscarinic) properties, which may contribute to its antiemetic effects by inhibiting acetylcholine (B1216132), a neurotransmitter involved in vagal nerve stimulation of the vomiting center. drugbank.compatsnap.com Diphenidol is considered a non-selective antagonist of muscarinic M1, M2, M3, and M4 receptors. medchemexpress.comwikipedia.org
Further research should focus on identifying the specific receptor subtypes and downstream signaling cascades that mediate diphenidol's actions. Advanced molecular and neuropharmacological techniques could provide a more precise map of its interactions within the central nervous system.
Exploration of Novel Therapeutic Roles
Beyond its established uses, emerging research suggests that diphenidol may have therapeutic potential in other areas. One promising avenue is the management of neuropathic pain. patsnap.com Studies have indicated that diphenidol can produce antinociceptive effects, suggesting a role for α9α10 nicotinic acetylcholine receptor (nAChR) antagonism in pain modulation. patsnap.com This finding opens the door for investigating diphenidol and related compounds as novel analgesics.
Another historical but less explored application is in the treatment of ventricular tachyarrhythmias. e-lactancia.org Although its use as an antiarrhythmic has been limited due to central nervous system side effects, a better understanding of its ion channel blocking properties could lead to the development of safer analogues for cardiac indications. e-lactancia.orgmedchemexpress.com Diphenidol has been shown to be a non-specific blocker of voltage-gated sodium, potassium, and calcium channels in neuronal cells. medchemexpress.com
Development of More Selective Receptor Antagonists Based on Diphenidol Scaffold
The chemical structure of diphenidol, often referred to as a "scaffold," provides a foundation for the synthesis of new compounds with improved selectivity and potentially fewer side effects. wikipedia.org The development of ligands that are highly selective for specific receptor subtypes is a key strategy in modern drug discovery. nih.gov By modifying the diphenidol molecule, it may be possible to design novel antagonists that target specific muscarinic or other receptors implicated in various diseases with greater precision. mdpi.com This approach could lead to the creation of drugs with enhanced therapeutic efficacy and a more favorable safety profile. The goal would be to retain the desired therapeutic actions while minimizing off-target effects that contribute to adverse reactions.
Advanced Pharmacokinetic and Metabolite Profiling
A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its safe and effective use. While some pharmacokinetic data for diphenidol is available, more advanced profiling is warranted. researchgate.netmagtechjournal.com Recent studies have begun to identify the primary metabolic pathways of diphenidol in humans, which include hydroxylation, oxidation, dehydration, N-dealkylation, methylation, and conjugation with glucuronic acid. nih.govresearchgate.net
A 2021 study identified ten Phase I metabolites and five glucuronated Phase II metabolites in human blood and urine samples. nih.gov Further research using modern analytical techniques like liquid chromatography-quadrupole/orbitrap mass spectrometry can provide a more detailed picture of its metabolic fate. nih.govresearchgate.net This knowledge is crucial for predicting drug-drug interactions, understanding inter-individual variability in response, and ensuring safe use in diverse patient populations.
| Pharmacokinetic Parameter | Single Dose (50 mg) | Multiple Doses (50 mg) |
| Cmax (μg/L) | 321.15 ± 162.46 | 360.98 ± 175.58 |
| Tmax (h) | 2.25 ± 0.62 | 1.75 ± 0.54 |
| t1/2β (h) | 21.22 ± 22.30 | 29.27 ± 49.65 |
| AUC0-36 (μg·h·L-1) | 1052.75 ± 596.25 | 2300.01 ± 1533.73 |
| AUC0-∞ (μg·h·L-1) | 1287.19 ± 2931.36 | 2931.36 ± 1668.27 |
| Data from a study in healthy volunteers. magtechjournal.com |
Comprehensive Clinical Trial Design for Specific Indications and Populations
Future clinical trials of diphenidol should be designed with precision to evaluate its efficacy and safety in specific medical conditions and patient populations. nih.govnih.gov This includes well-controlled studies for its potential new roles, such as in neuropathic pain. Trial designs should consider the unique challenges of studying certain conditions, such as rare diseases, where smaller participant pools may necessitate innovative statistical approaches. ucl.ac.uk
Furthermore, dedicated studies in pediatric and geriatric populations are needed to establish appropriate use and to better understand the relationship between age and the effects of the drug. e-lactancia.org Adaptive clinical trial designs, which allow for modifications to the trial protocol based on interim data, could also be employed to increase efficiency and the likelihood of success. alimentiv.com A completed Phase 4 clinical trial has investigated the effect of stellate ganglion block on Meniere's Disease, which included diphenidol as part of the therapeutic regimen. drugbank.com
Mechanistic Studies of Adverse Effects
While diphenidol is effective, it is associated with adverse effects such as hallucinations, disorientation, confusion, drowsiness, and anticholinergic effects like dry mouth and blurred vision. patsnap.come-lactancia.org Understanding the biological mechanisms underlying these side effects is crucial for mitigating them. For instance, its anticholinergic properties are likely responsible for dry mouth and blurred vision. patsnap.com The central nervous system effects, such as confusion and hallucinations, may be due to its action on various receptors in the brain. e-lactancia.org Future research should aim to correlate specific receptor interactions with particular adverse events. This knowledge could inform the development of more selective drugs with a reduced side effect profile.
Translational Research from Preclinical Findings to Clinical Practice
Translational research is the process of "translating" discoveries from basic science research into practical applications for human health. pharmafeatures.comnih.gov For diphenidol, this involves taking promising preclinical findings, such as its potential efficacy in neuropathic pain, and moving them through a structured pipeline of clinical trials to ultimately benefit patients. wisc.edu This "bench-to-bedside" approach requires a coordinated effort between laboratory researchers, clinicians, and regulatory agencies. nih.gov Key steps include establishing the safety and tolerability of new applications in early-phase clinical trials and then demonstrating efficacy in larger, well-designed studies. dndi.org The ultimate goal is to ensure that scientific advancements with compounds like diphenidol lead to tangible improvements in patient care. nih.gov
Q & A
Q. What are the critical safety protocols for handling diphenidol hydrochloride in laboratory settings?
this compound requires strict adherence to safety measures due to its toxicity (H302, H312, H332). Researchers must:
- Use personal protective equipment (PPE), including gloves, lab coats, and respiratory protection in ventilated areas .
- Store the compound in airtight, light-protected containers at -20°C (powder) or -80°C (solvent) to prevent degradation .
- Avoid exposure to strong oxidizers and ensure spill containment protocols are in place .
- Follow first-aid measures, such as immediate decontamination of skin/eyes and medical observation for delayed toxicity symptoms .
Q. How can researchers validate the purity and stability of this compound in experimental preparations?
- Purity analysis : Use high-performance liquid chromatography (HPLC) with UV detection, validated against reference standards .
- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, followed by LC-MS/MS to identify breakdown products .
- Solubility optimization : Prepare stock solutions in DMSO (185 mM) or ethanol (98.3 mM) and confirm solubility via spectrophotometry .
Q. What are the pharmacodynamic mechanisms underlying this compound’s antiemetic effects?
The compound acts as a non-selective muscarinic (M1-M4) receptor antagonist and inhibits voltage-gated sodium channels, reducing vestibular stimulation and labyrinthine activity . To confirm receptor binding:
- Perform in vitro radioligand displacement assays using [³H]-N-methylscopolamine for muscarinic receptors .
- Use patch-clamp electrophysiology to assess sodium channel blockade in neuronal cell lines .
Advanced Research Questions
Q. How can conflicting data on this compound’s toxicity thresholds be resolved in forensic studies?
Discrepancies in lethal doses (e.g., 4–12 mg/kg in humans) arise from postmortem redistribution and inter-individual variability . Mitigation strategies include:
- Animal models : Administer controlled doses to rats and analyze tissue distribution via LC-MS/MS to establish pharmacokinetic profiles .
- Postmortem studies : Compare antemortem blood samples with femoral/muscle tissues to correct for redistribution artifacts .
- Statistical modeling : Apply Bayesian methods to reconcile case reports with experimental data .
Q. What experimental designs are optimal for assessing this compound’s neurotoxicity in long-term studies?
- In vivo models : Use chronic dosing in rodents (e.g., 10 mg/kg/day for 28 days) and evaluate motor coordination (rotarod test) and histopathological changes in the cerebellum .
- In vitro assays : Expose SH-SY5Y neuroblastoma cells to sublethal concentrations and measure oxidative stress markers (e.g., ROS, glutathione depletion) .
- Electrophysiology : Monitor action potential propagation in hippocampal slices to detect ion channel dysfunction .
Q. How can bioanalytical methods be optimized for detecting this compound in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma or urine .
- Sensitivity enhancement : Employ electrochemiluminescence sensors with carbon nanofiber-modified electrodes for detection limits <1 ng/mL .
- Cross-validation : Compare HPLC-UV, LC-MS/MS, and microfluidic chip-based assays to address matrix interference .
Q. What strategies mitigate confounding factors in clinical trials evaluating this compound’s anti-vertigo efficacy?
- Blinded crossover trials : Randomize patients to diphenidol or placebo, with washout periods to control for carryover effects .
- Endpoint standardization : Use the Dizziness Handicap Inventory (DHI) and electronystagmography (ENG) for objective vertigo assessment .
- Subgroup analysis : Stratify participants by etiology (e.g., Ménière’s disease vs. vestibular neuritis) to identify response heterogeneity .
Data Contradiction and Methodological Challenges
Q. Why do in vitro receptor binding assays and in vivo efficacy studies yield discordant results for this compound?
- Tissue-specific effects : Muscarinic receptor subtypes vary in distribution (e.g., M1 in CNS vs. M3 in smooth muscle), complicating extrapolation from isolated receptors to whole organisms .
- Metabolite interference : The active metabolite diphenylpiperidinobutanol may contribute to efficacy but is often excluded from in vitro models .
- Solution : Integrate metabolomic profiling with functional assays to map receptor-ligand interactions in target tissues .
Q. How should researchers address discrepancies in this compound’s reported half-life and bioavailability?
Variability stems from formulation differences (tablets vs. injections) and interspecies metabolism . To resolve:
- Conduct bioequivalence studies comparing AUC and Cmax across formulations using a two-period crossover design in healthy volunteers .
- Use physiologically based pharmacokinetic (PBPK) modeling to scale rodent data to humans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
